Methyl 5-Bromopicolinate-D3
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Overview
Description
Methyl 5-Bromopicolinate-D3 is a deuterium-labeled compound with the molecular formula C7H3BrD3NO2 and a molecular weight of 219.05 g/mol . It is a derivative of Methyl 5-Bromopicolinate, where three hydrogen atoms are replaced by deuterium atoms. This compound is used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-Bromopicolinate-D3 can be synthesized through a multi-step process. One common method involves the bromination of picolinic acid followed by esterification. The reaction typically involves the use of bromine and a suitable solvent under controlled temperature conditions . The deuterium labeling is achieved by using deuterated reagents during the synthesis process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and precise control of reaction conditions. The process includes purification steps such as recrystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Bromopicolinate-D3 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid or esterified with different alcohols.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and organometallic compounds. Conditions typically involve the use of a base and a suitable solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of various substituted picolinates.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
Methyl 5-Bromopicolinate-D3 is widely used in scientific research, including:
Chemistry: As a labeled compound in reaction mechanism studies and isotope labeling experiments.
Biology: In metabolic studies to trace biochemical pathways.
Medicine: As a reference standard in pharmacokinetic studies and drug development.
Industry: In the synthesis of advanced materials and as a precursor in the production of specialty chemicals
Mechanism of Action
The mechanism of action of Methyl 5-Bromopicolinate-D3 involves its interaction with specific molecular targets. The deuterium atoms provide stability and allow for precise tracking in metabolic studies. The compound can inhibit certain enzymes or transporters, affecting biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-Bromopicolinate: The non-deuterated form with similar chemical properties but different isotopic composition.
5-Bromopicolinic Acid Methyl Ester: Another derivative with similar applications but without deuterium labeling
Uniqueness
Methyl 5-Bromopicolinate-D3 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed tracking in scientific studies. This makes it particularly valuable in research applications where precise measurement and analysis are required .
Properties
Molecular Formula |
C7H6BrNO2 |
---|---|
Molecular Weight |
219.05 g/mol |
IUPAC Name |
methyl 5-bromo-3,4,6-trideuteriopyridine-2-carboxylate |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7(10)6-3-2-5(8)4-9-6/h2-4H,1H3/i2D,3D,4D |
InChI Key |
JEURNBCYNWNADN-NRUYWUNFSA-N |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1Br)[2H])C(=O)OC)[2H] |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)Br |
Origin of Product |
United States |
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